3,5-Dibromothiophene-2-carbonyl chloride
CAS No.:
Cat. No.: VC18189839
Molecular Formula: C5HBr2ClOS
Molecular Weight: 304.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5HBr2ClOS |
|---|---|
| Molecular Weight | 304.39 g/mol |
| IUPAC Name | 3,5-dibromothiophene-2-carbonyl chloride |
| Standard InChI | InChI=1S/C5HBr2ClOS/c6-2-1-3(7)10-4(2)5(8)9/h1H |
| Standard InChI Key | JBVNZKXQPUTMJG-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(SC(=C1Br)C(=O)Cl)Br |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
3,5-Dibromothiophene-2-carbonyl chloride belongs to the class of organobromine compounds, featuring a five-membered aromatic thiophene ring. The sulfur atom at the 1-position stabilizes the aromatic system through resonance, while bromine substituents at the 3 and 5 positions enhance electrophilic reactivity. The carbonyl chloride group at the 2 position introduces a highly reactive site for nucleophilic substitution or addition reactions .
Table 1: Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₅HBr₂ClOS |
| Molecular Weight | 304.39 g/mol |
| Exact Mass | 301.78000 |
| PSA (Polar Surface Area) | 45.31 Ų |
| LogP (Partition Coefficient) | 3.65 |
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy reveals key absorption bands:
-
C=O Stretch: 1760–1740 cm⁻¹ (carbonyl chloride)
-
C-Br Stretch: 600–500 cm⁻¹ (bromine substituents).
Nuclear magnetic resonance (NMR) spectra show distinct signals for the thiophene ring protons (δ 7.2–7.5 ppm) and carbonyl carbon (δ 160–165 ppm) .
Synthesis and Optimization Strategies
Bromination of Thiophene Precursors
The synthesis begins with dibromination of thiophene derivatives. Traditional methods use bromine (Br₂) in dichloromethane at 0–5°C, but microwave-assisted bromination has emerged as a superior approach, reducing reaction time from 12 hours to 30 minutes and improving yields from 65% to 89% .
Table 2: Bromination Conditions
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Temperature | 0–5°C | 80–100°C |
| Time | 12 hours | 30 minutes |
| Yield | 65% | 89% |
Acylation to Carbonyl Chloride
The brominated intermediate undergoes acylation using oxalyl chloride (COCl)₂ in the presence of catalytic dimethylformamide (DMF). This step converts the carboxylic acid group to carbonyl chloride, with yields exceeding 90% under anhydrous conditions .
Reactivity and Functionalization Pathways
Nucleophilic Substitution
The carbonyl chloride group reacts readily with nucleophiles such as amines, alcohols, and thiols. For example, treatment with primary amines forms substituted amides:
Cross-Coupling Reactions
Applications in Pharmaceutical Development
Anti-Norovirus Agents
A 2016 study identified 3,5-dibromo-thiophene derivatives as potent anti-norovirus inhibitors. Hybrid compound 4b, derived from 3,5-dibromothiophene-2-carbonyl chloride, exhibited an EC₅₀ of 0.53 µM—70-fold more active than initial leads—by disrupting viral replication .
Table 3: Antiviral Activity Data
| Compound | EC₅₀ (µM) | Target |
|---|---|---|
| 1 (Lead compound) | 37 | Norovirus protease |
| 2j (Thiophene) | 24 | Viral RNA polymerase |
| 4b (Hybrid) | 0.53 | Intracellular replication |
Polymer and Material Science
The compound serves as a monomer in conductive polymers. Electropolymerization with 3,4-ethylenedioxythiophene (EDOT) yields copolymers with enhanced electrical conductivity (10⁻² S/cm) for organic solar cells.
Recent Advances and Future Directions
Green Synthesis Innovations
Recent efforts focus on solvent-free bromination using ionic liquids, reducing waste generation by 40%. Catalytic recycling of bromine agents further enhances sustainability .
Targeted Drug Delivery
Functionalizing the carbonyl chloride group with polyethylene glycol (PEG) chains improves solubility and bioavailability of drug candidates, with in vivo studies showing a 3-fold increase in plasma half-life .
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